

Unraveling the Off-Target Profiles of PRMT5 Inhibitors: A Comparative Guide

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Compound of Interest

Compound Name: GSK3326595

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Cambridge, MA – In the landscape of precision oncology, Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a compelling therapeutic target. The development of small molecule inhibitors against PRMT5 has shown promise, yet a thorough understanding of their off-target profiles is paramount for advancing safe and effective therapies. This guide provides a comparative analysis of the off-target profiles of several prominent PRMT5 inhibitors—TNG908, JNJ-64619178, and **GSK3326595**—supported by experimental data to inform researchers, scientists, and drug development professionals.

Key PRMT5 Inhibitors and Their Mechanisms

PRMT5 inhibitors can be broadly categorized based on their mechanism of action, which influences their selectivity and potential for off-target effects. The inhibitors discussed here represent different classes:

- TNG908: A Methylthioadenosine (MTA)-cooperative inhibitor, designed to selectively target cancer cells with MTAP deletion.
- JNJ-64619178: A potent and selective S-adenosylmethionine (SAM)-competitive inhibitor.
- **GSK3326595** (Pemrametostat): A potent and selective, reversible inhibitor of PRMT5. The clinical development of this inhibitor has been discontinued.
- EPZ015666 (GSK3235025): An analogue of **GSK3326595**, also a potent and selective PRMT5 inhibitor.

Comparative Off-Target Profile Analysis

To provide a clear comparison, the off-target data for these inhibitors have been compiled from publicly available sources and are presented below.

TNG908: High Selectivity by Design

TNG908 was designed for high selectivity by leveraging the accumulation of MTA in MTAP-deleted cancer cells. Its off-target profile was assessed against a broad panel of methyltransferases and a safety panel of other enzymes and receptors.

Data Summary:

Target Class	Number of Targets Screened	TNG908 Concentration	Results
Methyltransferases	39	1 μ M and 10 μ M	No significant off-target activity observed ^[1]
Safety Panel (enzymes, receptors, etc.)	78	10 μ M	No significant off-target binding or functional activity reported ^[1]

JNJ-64619178: A Highly Selective SAM-Competitive Inhibitor

JNJ-64619178 demonstrates high selectivity for PRMT5. Its off-target profile was evaluated against a panel of 37 human arginine and lysine methyltransferases.

Data Summary:

Target	JNJ-64619178 Concentration	Percent Inhibition
PRMT5/MEP50	10 μ M	>80% [2]
Other Methyltransferases (e.g., PRMT1, PRMT7)	10 μ M	<15% [2]

This high degree of selectivity is visually represented in the phylogenic tree from the source publication, where PRMT5 is the only methyltransferase significantly inhibited.

GSK3326595: Specificity Confirmed by Chemical Proteomics

The specificity of **GSK3326595** has been investigated using a chemical proteomics approach, which allows for the assessment of target engagement in a cellular context.

Data Summary:

A volcano plot analysis of proteins competed by **GSK3326595** in cell lysates revealed that at a concentration of 20 μ M, the only significantly enriched and competed proteins were PRMT5 and its known binding partner WDR77 (MEP50). This indicates a high degree of specificity for the intended target within the cellular proteome.

EPZ015666: An Early Selective Inhibitor

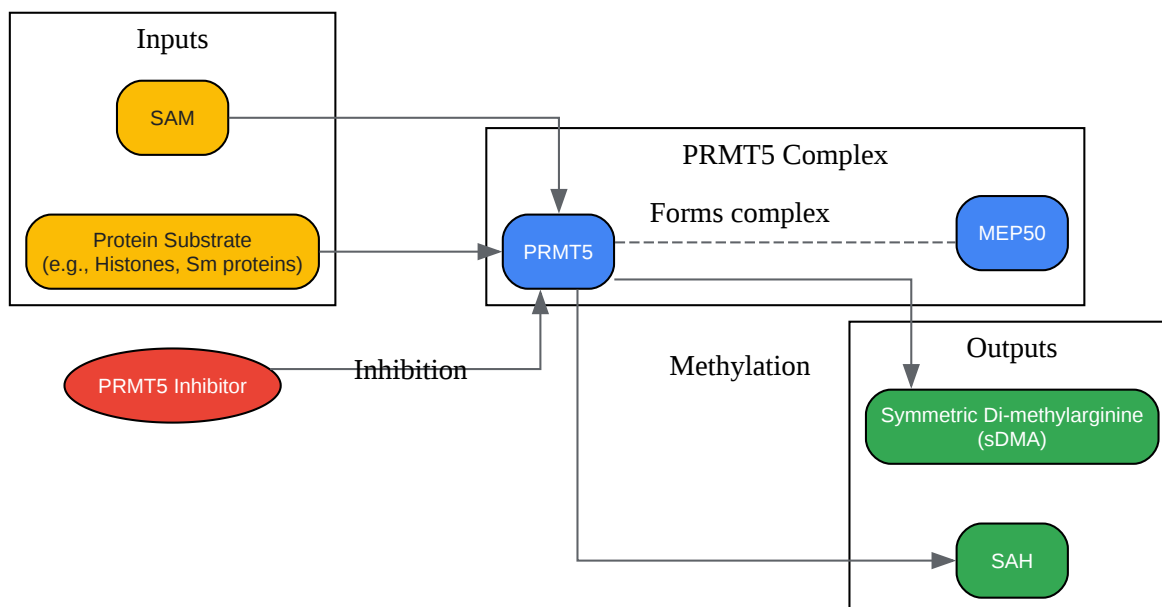
EPZ015666, a precursor and analogue to **GSK3326595**, was also shown to be a highly selective PRMT5 inhibitor.

Data Summary:

Target Class	Number of Targets Screened	Selectivity Fold
Protein Methyltransferases	20	>20,000-fold for PRMT5 over other PMTs [3]

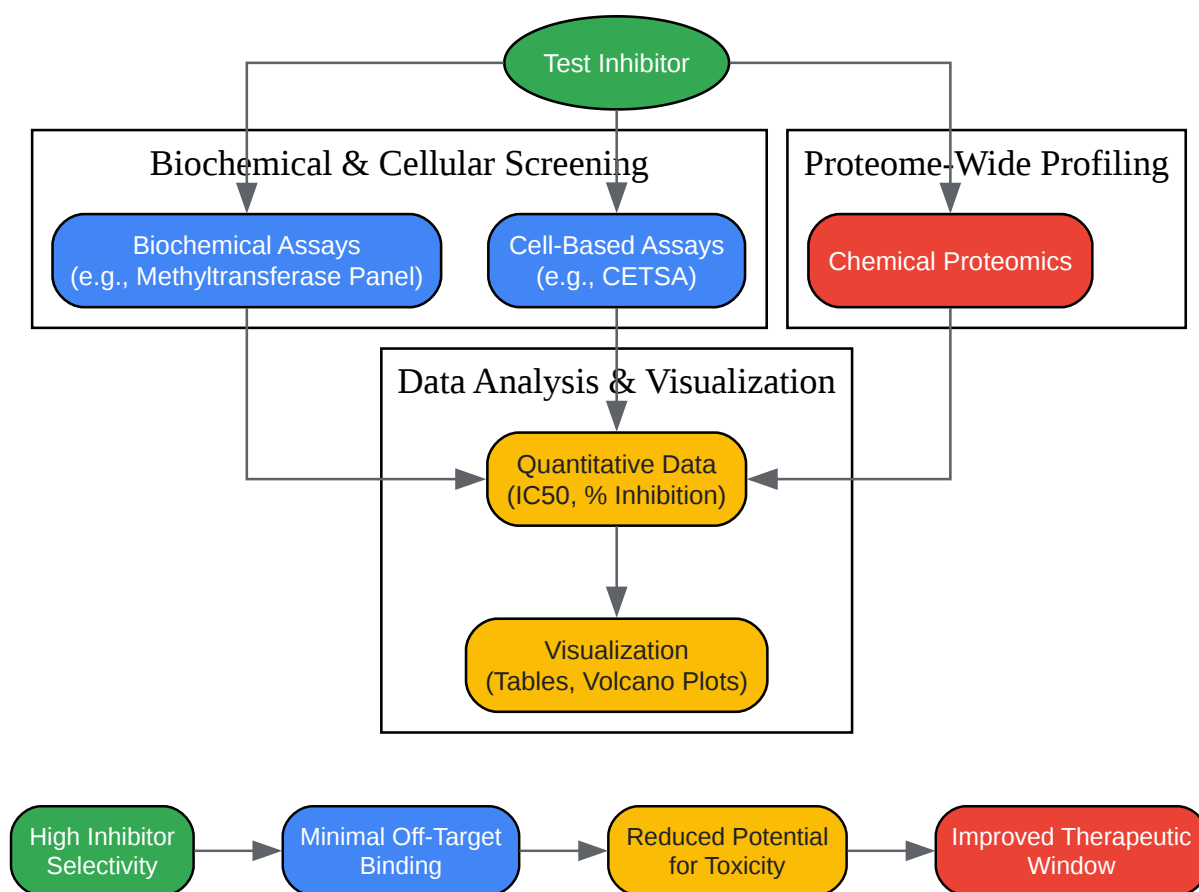
Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental approaches used in determining off-target profiles, the following diagrams are provided.



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Caption: PRMT5 signaling pathway and point of inhibition.



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